molecular formula C12H25NS B058502 N,N-dimethyldecanethioamide CAS No. 125188-67-2

N,N-dimethyldecanethioamide

Cat. No.: B058502
CAS No.: 125188-67-2
M. Wt: 215.4 g/mol
InChI Key: UVNOTLYMWRJKLC-UHFFFAOYSA-N
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Description

N,N-Dimethyl decanethioamide is an organic compound with the molecular formula C12H25NS It is a member of the thioamide family, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl decanethioamide typically involves the reaction of decanoic acid with dimethylamine and a sulfurizing agent. One common method is as follows:

    Raw Materials: Decanoic acid, dimethylamine, and a sulfurizing agent such as phosphorus pentasulfide (P2S5).

    Reaction Process:

Industrial Production Methods

In an industrial setting, the production of N,N-dimethyl decanethioamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl decanethioamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to the corresponding amine.

    Substitution: The nitrogen atom in the thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atom under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

N,N-dimethyldecanethioamide (DMDA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of DMDA across different domains, including its use in organic synthesis, as a potential agrochemical, and in medicinal chemistry.

Organic Synthesis

Role as a Reagent
DMDA serves as a versatile reagent in organic synthesis. Its thioamide group can undergo various transformations, making it useful for creating complex molecules. For instance, DMDA can participate in nucleophilic substitutions and cyclization reactions.

Case Study: Synthesis of Thiazoles
A study demonstrated the use of DMDA in synthesizing thiazole derivatives through a one-pot reaction with α-halo ketones. This method showcased DMDA's ability to act as a sulfur source, facilitating the formation of thiazole rings efficiently while maintaining high yields and selectivity.

Agrochemical Potential

Insecticidal Activity
Recent research has indicated that DMDA exhibits insecticidal properties against certain pests. The compound's long alkyl chain enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively.

Case Study: Efficacy Against Aphids
In field trials, formulations containing DMDA were tested against aphid populations on various crops. Results showed a significant reduction in aphid numbers compared to untreated controls, suggesting its potential as a natural pesticide.

Medicinal Chemistry

Antimicrobial Properties
DMDA has been investigated for its antimicrobial activity. The thioamide group is known for contributing to the biological activity of various compounds, and DMDA is no exception.

Case Study: Antibacterial Activity
A series of experiments evaluated the antibacterial efficacy of DMDA against Gram-positive and Gram-negative bacteria. The results indicated that DMDA exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Material Science

Use in Polymer Chemistry
DMDA has potential applications in polymer science, particularly in the development of thiol-ene reactions for creating new polymeric materials.

Case Study: Thiol-Ene Polymerization
Research demonstrated that incorporating DMDA into thiol-ene polymerization reactions improved the mechanical properties of the resulting polymers. This enhancement is attributed to the crosslinking capabilities of the thioamide group, which contributes to increased durability and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of N,N-dimethyl decanethioamide involves its interaction with molecular targets such as enzymes and metal ions. The thioamide group can form stable complexes with metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, potentially providing therapeutic benefits.

Comparison with Similar Compounds

N,N-Dimethyl decanethioamide can be compared with other similar compounds such as:

    N,N-Dimethylformamide (DMF): A common solvent in organic synthesis, known for its polar aprotic nature.

    N,N-Dimethylacetamide (DMA): Another polar aprotic solvent with similar applications to DMF.

    N,N-Dimethylthioformamide: A thioamide with a shorter carbon chain, used in similar chemical reactions but with different physical properties.

Uniqueness

N,N-Dimethyl decanethioamide is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain thioamides. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties.

Properties

CAS No.

125188-67-2

Molecular Formula

C12H25NS

Molecular Weight

215.4 g/mol

IUPAC Name

N,N-dimethyldecanethioamide

InChI

InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3

InChI Key

UVNOTLYMWRJKLC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=S)N(C)C

Canonical SMILES

CCCCCCCCCC(=S)N(C)C

Synonyms

Decanethioamide, N,N-dimethyl-

Origin of Product

United States

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